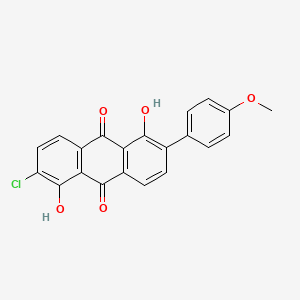
2-Chloro-1,5-dihydroxy-6-(4-methoxyphenyl)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1,5-dihydroxy-6-(4-methoxyphenyl)anthracene-9,10-dione is a chemical compound that belongs to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
准备方法
The synthesis of 2-Chloro-1,5-dihydroxy-6-(4-methoxyphenyl)anthracene-9,10-dione can be achieved through several methods:
化学反应分析
2-Chloro-1,5-dihydroxy-6-(4-methoxyphenyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2-Chloro-1,5-dihydroxy-6-(4-methoxyphenyl)anthracene-9,10-dione has several scientific research applications:
作用机制
The mechanism of action of 2-Chloro-1,5-dihydroxy-6-(4-methoxyphenyl)anthracene-9,10-dione involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and emit fluorescence, making it useful in imaging applications. Its molecular structure allows it to interact with various biological molecules, making it a potential candidate for use in photodynamic therapy .
相似化合物的比较
2-Chloro-1,5-dihydroxy-6-(4-methoxyphenyl)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9-(4-Phenyl)anthracene: Known for its high thermal stability and blue emission with a high quantum yield.
9-(4-Phenylethynyl)anthracene: Exhibits strong fluorescence and is used in various photophysical applications.
9,10-Bis(phenylethynyl)anthracene: Used in OLEDs and other electronic devices due to its excellent photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique photophysical properties and makes it suitable for specialized applications in imaging and electronic devices .
生物活性
2-Chloro-1,5-dihydroxy-6-(4-methoxyphenyl)anthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, synthesizing data from various studies and presenting findings on its efficacy against different biological targets.
- Molecular Formula : C21H16ClO5
- Molecular Weight : 376.81 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with cellular components, leading to various biochemical responses. The compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent cell death.
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell survival and proliferation.
Anticancer Activity
A systematic review of anthraquinone derivatives highlighted that compounds similar to this compound exhibit significant cytotoxicity against various human cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 5.0 | Apoptosis induction |
| Similar Anthraquinone Derivative | HepG2 | 1.23 | Cell cycle arrest |
Research indicates that this compound demonstrates selective cytotoxicity towards breast cancer (MCF-7) and liver cancer (HepG2) cell lines, suggesting its potential as an effective anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies show that it possesses antibacterial properties against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Case Studies
-
Case Study on Anticancer Efficacy :
A study conducted by Yang et al. assessed the effects of various anthraquinone derivatives on cancer cell lines. The results indicated that this compound significantly inhibited the growth of MCF-7 cells through apoptosis and cell cycle arrest . -
Antimicrobial Evaluation :
Another investigation focused on the antimicrobial properties of anthraquinone derivatives found that compounds similar to this compound exhibited promising results against both Gram-positive and Gram-negative bacteria .
属性
CAS 编号 |
92753-68-9 |
|---|---|
分子式 |
C21H13ClO5 |
分子量 |
380.8 g/mol |
IUPAC 名称 |
2-chloro-1,5-dihydroxy-6-(4-methoxyphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H13ClO5/c1-27-11-4-2-10(3-5-11)12-6-7-13-16(18(12)23)19(24)14-8-9-15(22)21(26)17(14)20(13)25/h2-9,23,26H,1H3 |
InChI 键 |
KURRZADNMBTVAX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















